molecular formula C11H18N4O3 B065418 Argpyrimidine CAS No. 195143-52-3

Argpyrimidine

Cat. No.: B065418
CAS No.: 195143-52-3
M. Wt: 254.29 g/mol
InChI Key: DCPBQSFZQHFSMR-QMMMGPOBSA-N
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Description

Argpyrimidine is an organic compound with the chemical formula C₁₁H₁₈N₄O₃. It is classified as an advanced glycation end-product, formed from the reaction between arginine and methylglyoxal through the Maillard reaction. This compound has been studied for its potential involvement in aging diseases and diabetes mellitus .

Preparation Methods

Synthetic Routes and Reaction Conditions

Argpyrimidine can be synthesized both endogenously and exogenously. In vivo, it is formed through a methylglyoxal-mediated modification on an arginine residue in a protein. Methylglyoxal is produced through various pathways, including the polyol pathway, degradation of triose phosphates from glycolysis, acetone metabolism, protein glycation, and lipid peroxidation .

In vitro, this compound can be synthesized by incubating methylglyoxal with arginine or other higher sugars under physiological conditions. The reaction involves a reductone intermediate, 3-hydroxypentane-2,4-dione, and the product can be detected by its blue fluorescent properties .

Industrial Production Methods

Industrial production of this compound typically involves the controlled reaction of methylglyoxal with arginine or its derivatives under specific conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Argpyrimidine undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted this compound compounds .

Scientific Research Applications

Argpyrimidine has several scientific research applications, including:

Mechanism of Action

Argpyrimidine exerts its effects through the modification of arginine residues in proteins, leading to the formation of advanced glycation end-products. These modifications can alter protein structure and function, contributing to cellular dysfunction and disease progression. The molecular targets and pathways involved include the activation of nuclear factor-kappa B (NF-κB) and the induction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific formation from arginine and methylglyoxal, and its distinct blue fluorescent properties. This makes it a valuable tool in research for studying glycation and its effects on biological systems .

Properties

IUPAC Name

(2S)-2-amino-5-[(5-hydroxy-4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3/c1-6-9(16)7(2)15-11(14-6)13-5-3-4-8(12)10(17)18/h8,16H,3-5,12H2,1-2H3,(H,17,18)(H,13,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPBQSFZQHFSMR-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)NCCCC(C(=O)O)N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NC(=N1)NCCC[C@@H](C(=O)O)N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590274
Record name Argpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195143-52-3
Record name Argpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195143-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Argpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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